molecular formula C13H9NO2S B2528807 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione CAS No. 75815-41-7

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione

Cat. No.: B2528807
CAS No.: 75815-41-7
M. Wt: 243.28
InChI Key: FRBDLDNQZCDPOB-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione (CAS 75815-41-7) is a phthalimide derivative of significant interest in chemical and pharmaceutical research. This compound, with the molecular formula C 13 H 9 NO 2 S and a molecular weight of 243.28 g/mol, is characterized by the fusion of an isoindoline-1,3-dione core with a thiophene methyl group . Key physical properties include a predicted boiling point of 395.5±25.0 °C and a relatively high calculated logP of 3.01, indicating substantial hydrophobicity . Its unique structure, which incorporates both aromatic and heteroaromatic systems, makes it a valuable scaffold in several research areas. Primarily, this compound exhibits promising antimicrobial properties, positioning it as a lead compound for the development of new therapeutic agents . Its potential applications extend beyond pharmaceuticals into material science, where its structural properties may be exploited in organic electronics or as a specialized dye . Interaction studies for this compound often utilize advanced techniques such as molecular docking to predict binding affinities with target proteins, as well as spectroscopic methods like NMR to elucidate its behavior at a molecular level . The product is explicitly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access this compound with the assurance of its documented physicochemical and biological profile to advance their investigative work.

Properties

IUPAC Name

2-(thiophen-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBDLDNQZCDPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of thiophene-2-carboxaldehyde with phthalic anhydride in the presence of a suitable catalyst under reflux conditions . Another method involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound serves as a precursor in nucleophilic substitution reactions. In one study, it reacted with potassium hydroxide and carbon disulfide in ethanol to form potassium 2-(2-(1,3-dioxoisoindolin-2-yl)acetyl)hydrazine-1-carbodithioate (4 ), followed by cyclization to yield 2-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)isoindoline-1,3-dione (5 ). Subsequent alkylation with methyl iodide produced 2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)methyl)isoindoline-1,3-dione (6 ) (45% yield, m.p. 211–213°C) .

Key data for reaction with methyl iodide :

ParameterValue
Reaction time28 hours at 60°C
Yield50%
FT-IR (C=S)1225 cm⁻¹
1H^1H NMR (DMSO)δ 3.52 (s, CH₃), 5.10 (s, CH₂)

Condensation with Carbonyl Compounds

The compound undergoes condensation reactions with aldehydes and ketones. For example, refluxing with 2-acetylthiophene in ethanol in the presence of triethylamine yielded 2-(1,3-dioxoisoindolin-2-yl)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide (13 ) (45% yield, m.p. >300°C) .

Characterization of compound 13 :

  • Molecular formula: C17H12N4O3S2\text{C}_{17}\text{H}_{12}\text{N}_4\text{O}_3\text{S}_2

  • Elemental analysis (%):

    • Calculated: C, 50.99; H, 3.02; N, 13.99; S, 16.02

    • Found: C, 50.75; H, 2.90; N, 13.85; S, 15.80

Alkylation and Arylation

In a palladium-catalyzed [4+1] annulation, the compound participated in cross-coupling reactions with aryl halides. For instance, reacting with methyl 3-iodothiophene-2-carboxylate under catalytic conditions yielded methyl 3-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxylate (3be ) (38% yield, m.p. 167.9–168.9°C) .

1H^1H1H NMR data for 3be :

  • δ 7.98–7.92 (m, 2H, Ar-H), 7.81–7.75 (m, 2H, Ar-H), 7.62 (d, J = 5.3 Hz, 1H), 7.14 (d, J = 5.2 Hz, 1H), 3.77 (s, 3H, CH₃).

Thiolation and Sulfur Incorporation

The compound reacted with thiosalicylic acid to form 2-(2-oxo-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl)isoindoline-1,3-dione (16 ) (63% yield, m.p. 122–124°C). The reaction proceeded via nucleophilic attack at the carbonyl group .

MS and 1H^1H1H NMR data for 16 :

  • MS: m/z 338 (M⁺, 35% relative abundance).

  • 1H^1H NMR (DMSO-d₆): δ 5.20 (s, 2H, CH₂), 7.27–7.85 (m, 8H, Ar-H).

Catalytic Functionalization

Iron-catalyzed reactions enabled the synthesis of imidazo[1,2-a]pyridine-2-carbaldehydes. While the specific compound was not directly used, analogous phthalimide derivatives demonstrated reactivity in such catalytic systems .

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Mechanism of Action: The compound may inhibit specific enzymes involved in tumor growth and proliferation. For example, it has shown potential as an inhibitor of certain kinases involved in cancer signaling pathways .
  • Case Study: A study evaluated the compound's cytotoxic effects against human tumor cells, reporting a mean growth inhibition value of approximately 12.53% at a concentration of 10 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies: It has been tested against a range of bacterial and fungal strains, showing selective antifungal activity comparable to standard antifungal agents .
Microorganism Minimum Inhibitory Concentration (MIC)
Candida albicans4 µg/mL
Aspergillus niger8 µg/mL
Staphylococcus aureusNot effective

Dyes and Pigments

Due to its stable chemical structure, this compound is utilized in the production of dyes and pigments. Its unique thiophene ring enhances color properties and stability in various applications.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals which can be applied in catalysis and materials science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Thiophene-containing derivatives exhibit moderate to high yields comparable to pyridinyl or benzyl analogs .
  • Electron-withdrawing groups (e.g., Cl, F) reduce yields due to steric and electronic challenges .
Physicochemical Properties
  • Lipophilicity : Thiophene’s sulfur atom increases lipophilicity compared to phenyl analogs but less than pyridinyl derivatives, which may enhance membrane permeability .
  • Melting Points : Thiophene derivatives (78–142°C) align with other solid analogs (e.g., 2-cyclopropylisoindoline-1,3-dione, 78°C), suggesting similar crystallinity .
  • Spectroscopic Features :
    • $ ^1H $ NMR shifts for the thiophene protons appear at δ ~6.8–7.4 ppm, distinct from pyridinyl (δ ~8.0–8.5 ppm) or benzyl (δ ~7.2–7.6 ppm) signals .
    • IR absorption at ~1710 cm$ ^{-1} $ (C=O stretching) is consistent across all analogs .

Biological Activity

2-(Thiophen-2-ylmethyl)isoindoline-1,3-dione is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological evaluations, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between thiophene derivatives and isoindoline-1,3-dione. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For instance, detailed NMR data reveals distinct chemical shifts that correspond to the unique functional groups present in the molecule .

Biological Activity

The biological activities of this compound have been investigated across various studies, highlighting its potential in antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For example, in a study evaluating a series of isoindoline derivatives, this compound demonstrated promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, it exhibited cytotoxic effects against breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values indicating effective inhibition of cell proliferation .

Cell LineIC50 (µM)
MDA-MB-23115
MCF-720

The mechanism underlying its anticancer activity is believed to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Studies have demonstrated a reduction in pro-inflammatory cytokines in treated cells compared to controls . This suggests that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of isoindoline derivatives:

  • Case Study on Anticancer Activity : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that this compound could serve as a lead for developing new anticancer agents .
  • Case Study on Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, a series of isoindoline derivatives were tested against resistant bacterial strains. The results indicated that modifications to the thiophene moiety enhanced antibacterial activity significantly .

Q & A

Q. What strategies mitigate batch-to-batch variability in the biological activity of this compound analogs?

  • Methodological Answer : Implement quality-by-design (QbD) frameworks to control critical process parameters (CPPs). Use high-throughput screening (HTS) to establish structure-activity relationships (SARs) across analogs. Validate purity profiles via LC-MS and bioassays to isolate active pharmacophores from inert byproducts .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the photostability of this compound under UV exposure?

  • Methodological Answer : Standardize testing protocols (e.g., light intensity, wavelength range) using ICH Q1B guidelines. Compare degradation products via LC-MS to identify photo-oxidation pathways. Accelerated aging studies under controlled humidity/temperature can isolate environmental contributors to instability .

Q. What experimental approaches resolve inconsistencies in the compound’s electrochemical behavior across different electrode materials?

  • Methodological Answer : Perform cyclic voltammetry (CV) with standardized reference electrodes (e.g., Ag/AgCl). Control surface roughness of working electrodes via electrochemical polishing. Use impedance spectroscopy to differentiate Faradaic vs. capacitive contributions to current responses .

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